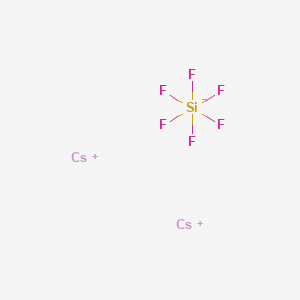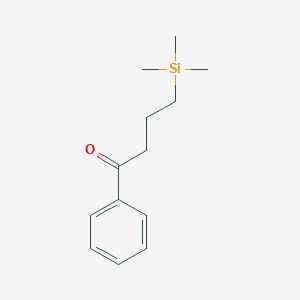
dicesium;hexafluorosilicon(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dicesium;hexafluorosilicon(2-) is a chemical compound with the molecular formula Cs2SiF6. It is known for its unique properties and applications in various fields, including industrial and scientific research. This compound is characterized by the presence of cesium ions and hexafluorosilicate anions, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;hexafluorosilicon(2-) typically involves the reaction of cesium fluoride with silicon tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CsF+SiF4→Cs2SiF6
This reaction is usually conducted in a dry, inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of dicesium;hexafluorosilicon(2-) involves large-scale processes that ensure high purity and yield. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The use of advanced purification techniques, such as recrystallization, helps in obtaining high-purity dicesium;hexafluorosilicon(2-).
Análisis De Reacciones Químicas
Types of Reactions
dicesium;hexafluorosilicon(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silicon and cesium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The hexafluorosilicate anion can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Common reagents used in the reactions of dicesium;hexafluorosilicon(2-) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of dicesium;hexafluorosilicon(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of silicon, while substitution reactions can yield various substituted silicates.
Aplicaciones Científicas De Investigación
dicesium;hexafluorosilicon(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in industrial processes, including as a catalyst and in the production of specialized materials.
Mecanismo De Acción
The mechanism of action of dicesium;hexafluorosilicon(2-) involves its interaction with molecular targets and pathways. The hexafluorosilicate anion can interact with various metal ions and organic molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium hexafluorosilicate (Na2SiF6)
- Potassium hexafluorosilicate (K2SiF6)
- Ammonium hexafluorosilicate ((NH4)2SiF6)
Comparison
dicesium;hexafluorosilicon(2-) is unique due to the presence of cesium ions, which impart distinct properties compared to similar compounds with sodium, potassium, or ammonium ions. The cesium ions contribute to the compound’s higher density and different solubility characteristics, making it suitable for specific applications where other hexafluorosilicates may not be as effective.
Propiedades
Número CAS |
16923-87-8 |
|---|---|
Fórmula molecular |
Cs12F6O18Si6-6 |
Peso molecular |
407.886 g/mol |
Nombre IUPAC |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
Clave InChI |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
SMILES canónico |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
| 16923-87-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















